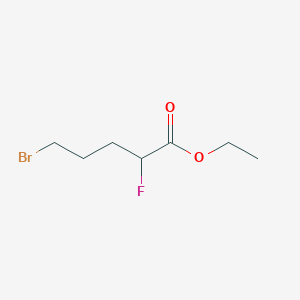

Ethyl 5-bromo-2-fluoropentanoate

Description

Ethyl 5-bromo-2-fluoropentanoate (C₇H₁₀BrFO₂) is an organofluorine and organobromine compound featuring a pentanoate backbone substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position. Its structure suggests utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for fluorinated bioactive molecules.

Properties

IUPAC Name |

ethyl 5-bromo-2-fluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrFO2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGSEEWZZFGTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-fluoropentanoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-fluoropentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the halogenation of ethyl pentanoate. In this process, ethyl pentanoate is treated with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. This method requires careful control of reaction conditions to avoid over-halogenation or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-bromo-2-fluoropentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoropentanoate undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (for halogen exchange) and organometallic reagents (for carbon-carbon bond formation).

-

Reduction Reactions: : The ester group in ethyl 5-bromo-2-fluoropentanoate can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Oxidation Reactions: : The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium iodide (NaI) in acetone, organometallic reagents (e.g., Grignard reagents) in ether or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of new halogenated or alkylated derivatives.

Reduction: Formation of 5-bromo-2-fluoropentanol.

Oxidation: Formation of 5-bromo-2-fluoropentanoic acid or other oxidized products.

Scientific Research Applications

Ethyl 5-bromo-2-fluoropentanoate has several applications in scientific research:

-

Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules. Its unique bromine and fluorine substituents make it valuable for creating diverse chemical libraries.

-

Pharmaceuticals: : The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features can be exploited to design molecules with specific biological activities.

-

Material Science: : Ethyl 5-bromo-2-fluoropentanoate is used in the synthesis of functional materials, such as polymers and liquid crystals, where its halogenated structure imparts desirable properties.

-

Biological Studies: : The compound is employed in biochemical research to study enzyme interactions and metabolic pathways involving halogenated substrates.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoropentanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its halogenated structure may interact with enzymes or receptors, influencing their activity.

For example, in enzyme-catalyzed reactions, the bromine and fluorine atoms can participate in halogen bonding or other non-covalent interactions, affecting the enzyme’s binding affinity and catalytic efficiency. Additionally, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may further participate in metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 5-bromo-2-fluoropentanoate belongs to a class of halogenated ethyl esters. Key analogs include:

Table 1: Comparison of Ethyl Esters with Halogen/Functional Group Substituents

Key Observations :

- Fluorine at C2 may sterically hinder reactions at adjacent carbons.

- Backbone Flexibility: The linear pentanoate chain in the target compound allows greater conformational flexibility than rigid aromatic analogs (e.g., ethyl 3-bromo-4-fluorobenzoate), facilitating stereoselective transformations.

Physicochemical Properties

- Solubility: Predominantly soluble in nonpolar solvents (e.g., ethyl acetate, dichloromethane), akin to ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

- Thermal Stability: Halogenated esters generally exhibit lower thermal stability than non-halogenated analogs due to C-Br/F bond lability.

Crystallographic Studies

For example, Hübschle et al. (2011) employed SHELX tools to analyze electron-density distributions in brominated compounds .

Bioactivity and Industrial Use

- Pharmaceutical Potential: Fluorinated esters are prized for metabolic stability; bromine adds sites for derivatization.

- Material Science: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate’s alkyne group enables polymer synthesis via click chemistry, a pathway less accessible to the target compound due to its saturated backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.